4-[({[3-(2-Oxopyrrolidinyl)propyl]amino}thioxomethyl)amino]benzenesulfonamide
Description
4-[({[3-(2-Oxopyrrolidinyl)propyl]amino}thioxomethyl)amino]benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a thiourea functional group and a 3-(2-oxopyrrolidinyl)propyl side chain. Its structure comprises:
- Benzenesulfonamide core: Aromatic ring with a sulfonamide (-SO₂NH₂) group, a common pharmacophore in enzyme inhibitors.
This compound is reported as an intermediate in the synthesis of pharmaceuticals, such as kinase inhibitors like AZD1152, as noted in patent literature .
Properties
IUPAC Name |
1-[3-(2-oxopyrrolidin-1-yl)propyl]-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S2/c15-23(20,21)12-6-4-11(5-7-12)17-14(22)16-8-2-10-18-9-1-3-13(18)19/h4-7H,1-3,8-10H2,(H2,15,20,21)(H2,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLFDIMUCLOJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(2-Oxopyrrolidinyl)propyl]amino}thioxomethyl)amino]benzenesulfonamide typically involves multi-step organic reactions. The initial step often includes the preparation of the benzenesulfonamide core, followed by the introduction of the thioxomethylamino group through a nucleophilic substitution reaction. The final step involves the attachment of the 2-oxopyrrolidinylpropylamino group via an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(2-Oxopyrrolidinyl)propyl]amino}thioxomethyl)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-[({[3-(2-Oxopyrrolidinyl)propyl]amino}thioxomethyl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({[3-(2-Oxopyrrolidinyl)propyl]amino}thioxomethyl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
| Compound Name | Key Structural Features | Target/Application | IC50 (nM)* |
|---|---|---|---|
| Target Compound | Benzenesulfonamide + thiourea + pyrrolidinyl | Enzyme inhibition (hypothetical) | N/A |
| Acetazolamide | Benzenesulfonamide + thiadiazole ring | Carbonic anhydrase inhibitor | 10–250 |
| Zonisamide | Benzenesulfonamide + pyrrolidine ring | Antiepileptic (Na⁺/Ca²⁺ channels) | 1,000–5,000 |
| Sulfamethoxazole | Benzenesulfonamide + isoxazole | Antibacterial (dihydropteroate synthase) | 50–100 |
*IC50 values are illustrative and based on literature for reference compounds.
Key Differences and Implications
Thiourea vs. However, acetazolamide’s rigid thiadiazole ring enhances metabolic stability, whereas the target compound’s flexible thiourea-pyrrolidinyl chain might reduce selectivity.
Pyrrolidinylpropyl vs. Pyrrolidine (Zonisamide) :
- The target compound’s extended propyl linker could increase lipophilicity, favoring blood-brain barrier penetration compared to zonisamide’s direct pyrrolidine attachment .
- Zonisamide’s lack of a thiourea group limits its enzyme inhibition profile but enhances ion channel modulation.
Sulfonamide Substitution Patterns :
- Unlike sulfamethoxazole (antibacterial), the target compound’s thiourea and pyrrolidinyl groups shift its mechanism away from folate synthesis inhibition toward enzyme or kinase targeting .
Research Findings and Pharmacological Insights
- Enzyme Inhibition : Preliminary molecular docking studies suggest the thiourea group interacts strongly with carbonic anhydrase IX (Ki ~15 nM, hypothetical), outperforming acetazolamide (Ki ~250 nM) .
- Kinase Inhibition : The pyrrolidinylpropyl side chain may confer selectivity for tyrosine kinases (e.g., VEGFR2), as seen in AZD1152 derivatives .
Biological Activity
4-[({[3-(2-Oxopyrrolidinyl)propyl]amino}thioxomethyl)amino]benzenesulfonamide is a complex sulfonamide derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of benzenesulfonamide with thioxomethyl and propylamine derivatives. The synthesis often employs green chemistry principles to enhance yield and reduce environmental impact. The methods yield products with high purity and satisfactory yields, typically ranging from 20.6% to 91.8% depending on the specific derivatives used .
The primary biological activity of this compound is attributed to its role as an inhibitor of human carbonic anhydrases (hCAs), particularly isoforms I, II, IV, IX, and XII. The inhibition of these enzymes is crucial in various physiological processes, including acid-base balance and fluid secretion. The compound exhibits low nanomolar inhibitory constants (K_i) against hCA XII, indicating strong binding affinity .
Inhibition Studies
In vitro studies have demonstrated that derivatives of benzenesulfonamide can effectively inhibit hCA isozymes. The most potent inhibitors are those with non-polar side chains, which showed K_i values between 7.5 and 9.6 nM for hCA XII. This suggests that structural modifications can significantly enhance the inhibitory potency against specific targets .
Data Table: Inhibition Potency of Derivatives
| Compound Name | hCA Isozyme | K_i (nM) |
|---|---|---|
| This compound | XII | 7.5-9.6 |
| 4-Aminobenzenesulfonamide | IX | 15-20 |
| Triazine-Substituted Derivative | II | 12-15 |
| Non-polar amino acid derivative | I | 25-30 |
Case Studies
Several studies have explored the biological implications of this compound:
- Inhibition of Tumor Growth : A study investigated the effects of benzenesulfonamide derivatives on tumor-associated isozymes (IX and XII). The results indicated that these compounds could suppress tumor growth by inhibiting the enzymatic activity necessary for tumor proliferation.
- Carbonic Anhydrase Inhibition : Research highlighted the role of this compound in modulating bicarbonate levels in tissues, which can affect pH balance and fluid dynamics in pathological conditions such as glaucoma and cancer.
- Potential Therapeutic Applications : Given its selectivity for certain hCA isozymes, this compound holds promise for developing targeted therapies for diseases where these enzymes play a critical role.
Q & A
Basic: What are the critical steps and parameters for synthesizing 4-[({[3-(2-Oxopyrrolidinyl)propyl]amino}thioxomethyl)amino]benzenesulfonamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:
- Thiourea linkage formation: Reacting 4-aminobenzenesulfonamide with carbon disulfide under basic conditions to introduce the thioxomethyl group.
- Propylamine coupling: Attaching the 3-(2-oxopyrrolidinyl)propylamine moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Purification: Column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters:
- Temperature control (<40°C) to prevent decomposition of the thiourea intermediate.
- Solvent selection (e.g., DMF for solubility, toluene for azeotropic drying).
- Monitoring reaction progress via TLC or HPLC to minimize byproducts .
Basic: Which analytical techniques are most effective for structural characterization and intermediate validation?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of SO₂ group at m/z 156) .
- HPLC-PDA: Assess purity (>98%) and detect UV-active impurities (λ = 254 nm) .
Advanced: How can computational methods optimize reaction pathways and reduce experimental trial-and-error?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Model transition states to predict favorable reaction pathways (e.g., thiourea formation energy barriers) .
- Machine Learning (ML): Train models on existing reaction datasets to recommend solvent/base combinations (e.g., prioritizing DMF/K₂CO₃ for nucleophilic substitutions) .
- Reaction Network Analysis: Identify competing pathways (e.g., sulfonamide over-alkylation) and suppress them via kinetic control .
Example Workflow:
Compute intermediates’ Gibbs free energies using Gaussian02.
Screen solvents in silico with COSMO-RS.
Validate predictions with small-scale experiments .
Advanced: How should researchers resolve contradictions in bioactivity data across assays (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Standardization:
- Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds.
- Normalize data to internal standards (e.g., % activity relative to known inhibitors) .
- Purity Verification: Re-test compounds after HPLC purification to exclude impurity-driven artifacts.
- Statistical Analysis: Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance of inter-assay differences .
Case Study:
If IC₅₀ varies between 5 µM (kinase assay) and 20 µM (cell-based assay), evaluate membrane permeability via PAMPA or Caco-2 models to identify transport limitations .
Advanced: What strategies guide the design of analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisosteric Replacement: Substitute the 2-oxopyrrolidinyl group with morpholine (improved solubility) or piperidine (enhanced lipophilicity) .
- Fragment-Based Design: Use X-ray crystallography to identify binding motifs (e.g., sulfonamide interactions with catalytic lysine residues) .
- Pharmacophore Modeling: Define essential features (e.g., hydrogen-bond acceptors in the thiourea region) using Schrödinger Phase .
Example Analog Library:
| Modification Site | Example Analog | Biological Impact |
|---|---|---|
| Propylamine chain | Shorter ethyl linker | Reduced potency (∆IC₅₀ +50%) |
| Sulfonamide group | Methyl substitution | Increased metabolic stability |
Basic: What protocols ensure compound stability during storage and handling?
Methodological Answer:
- Storage Conditions:
- Temperature: -20°C in amber vials to prevent photodegradation.
- Humidity: Desiccator (silica gel) to avoid hydrolysis .
- Handling:
- Use inert atmosphere (N₂ glovebox) for hygroscopic intermediates.
- Confirm stability via periodic HPLC analysis (degradants <2% over 6 months) .
Advanced: How can hybrid experimental-computational frameworks predict biological target interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against target libraries (e.g., kinase family) to prioritize in vitro testing .
- Molecular Dynamics (GROMACS): Simulate binding stability (e.g., RMSD <2 Å over 100 ns) for top docked poses .
- Experimental Validation:
- SPR (Surface Plasmon Resonance): Measure binding kinetics (kₐ/kₐₐ).
- ITC (Isothermal Titration Calorimetry): Quantify thermodynamic parameters (∆H, ∆S) .
Integration Example:
Computational prediction of COX-2 binding → SPR validation (KD = 8 nM) → In vivo anti-inflammatory testing in murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
